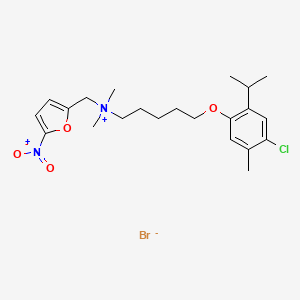
3,3-Dibromodihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dibromodihydrofuran-2(3H)-one: is an organic compound characterized by the presence of two bromine atoms attached to a dihydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibromodihydrofuran-2(3H)-one typically involves the bromination of dihydrofuran-2(3H)-one. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the furan ring. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the final product. Reaction conditions such as temperature, pressure, and reaction time are optimized to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dibromodihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of dihydrofuran derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of furan-2(3H)-one derivatives.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of various substituted furan compounds.
Aplicaciones Científicas De Investigación
Chemistry: 3,3-Dibromodihydrofuran-2(3H)-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of brominated organic molecules in biological systems.
Medicine: The compound is investigated for its potential pharmacological properties. Researchers explore its activity against various biological targets to identify potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of advanced materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dibromodihydrofuran-2(3H)-one involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which enhance its electrophilic character.
Comparación Con Compuestos Similares
3,3-Dichlorodihydrofuran-2(3H)-one: Similar structure but with chlorine atoms instead of bromine.
3,3-Diiododihydrofuran-2(3H)-one: Contains iodine atoms, leading to different reactivity and properties.
3,3-Difluorodihydrofuran-2(3H)-one: Fluorine atoms impart unique chemical properties compared to bromine.
Uniqueness: 3,3-Dibromodihydrofuran-2(3H)-one is unique due to the specific effects of bromine atoms on its chemical reactivity and interactions. Bromine atoms provide a balance between reactivity and stability, making this compound versatile for various applications.
Propiedades
Número CAS |
25600-21-9 |
|---|---|
Fórmula molecular |
C4H4Br2O2 |
Peso molecular |
243.88 g/mol |
Nombre IUPAC |
3,3-dibromooxolan-2-one |
InChI |
InChI=1S/C4H4Br2O2/c5-4(6)1-2-8-3(4)7/h1-2H2 |
Clave InChI |
KGDUHXZTEOESSN-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C1(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


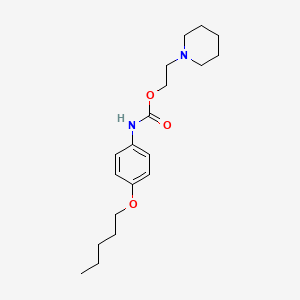
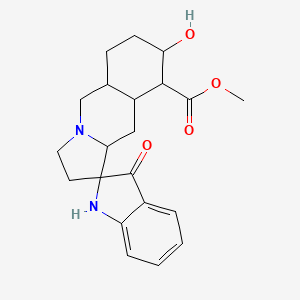

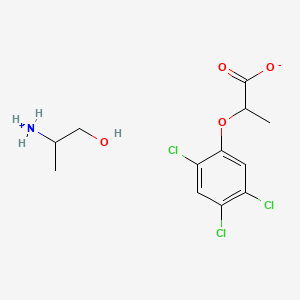

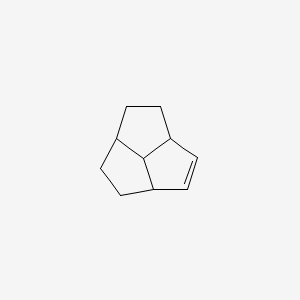
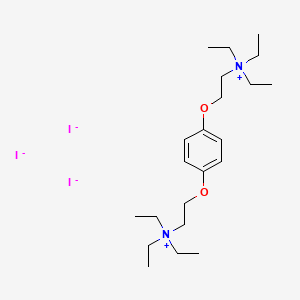

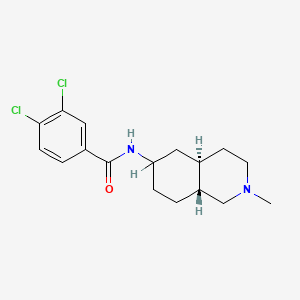
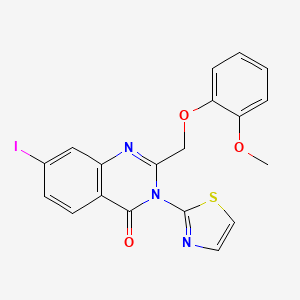
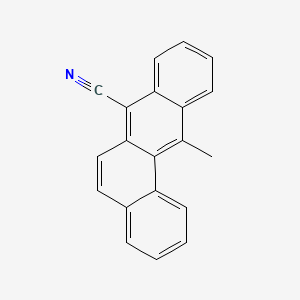
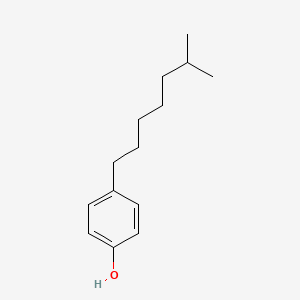
![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
